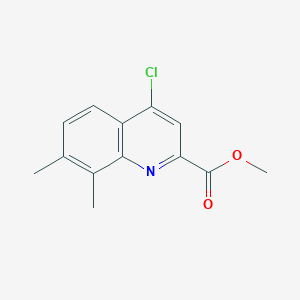

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-7-4-5-9-10(14)6-11(13(16)17-3)15-12(9)8(7)2/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCKZKXAVZPOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674841 |

Source

|

| Record name | Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-70-4 |

Source

|

| Record name | Methyl 4-chloro-7,8-dimethyl-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

CAS Number: 1133115-70-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known to exhibit a wide range of biological activities. This document details the chemical identity, plausible synthetic routes, physicochemical properties, and potential applications of this specific derivative. Emphasis is placed on the rationale behind synthetic choices and the importance of the quinoline core in the design of novel therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The structural rigidity and the ability to introduce various substituents at multiple positions make the quinoline nucleus an ideal scaffold for the development of targeted therapeutics. Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, with its specific substitution pattern, offers unique opportunities for the synthesis of novel compounds with potentially enhanced biological efficacy and selectivity.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of a compound is fundamental for its application in research and development.

Table 1: Chemical and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1133115-70-4 | |

| Molecular Formula | C₁₃H₁₂ClNO₂ | |

| Molecular Weight | 249.69 g/mol | |

| IUPAC Name | methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | |

| Appearance | Expected to be a solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, ether, and chloroform. | |

| Purity | Commercially available at ≥98% |

Spectral Data (Predicted)

While specific experimental spectra for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate are not widely published, the following are expected characteristic signals based on the analysis of similar structures:

-

¹H NMR: Protons on the quinoline ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The methyl groups at positions 7 and 8 would likely appear as singlets in the upfield region (δ 2.0-3.0 ppm). The methyl ester protons would also be a singlet, typically around δ 3.9-4.1 ppm.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the quinoline core, the two methyl carbons, the ester carbonyl carbon (around 165-175 ppm), and the ester methyl carbon.

-

IR Spectroscopy: Characteristic peaks would include C=O stretching of the ester (around 1720-1740 cm⁻¹), C-Cl stretching, and C=C and C=N stretching vibrations of the quinoline ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic M+2 peak due to the presence of the chlorine isotope.

Synthesis of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

The synthesis of substituted quinoline-2-carboxylates can be achieved through several established methods. For the target molecule, a plausible and efficient synthetic strategy would involve a variation of the Friedländer Annulation or the Doebner-von Miller reaction .

Proposed Synthetic Pathway: Modified Friedländer Annulation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. This method is highly versatile for producing polysubstituted quinolines.

Caption: Proposed synthetic pathway for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate.

Detailed Experimental Protocol (Plausible)

This protocol is a representative procedure based on established methodologies for similar quinoline syntheses. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

-

To a solution of 2-amino-3,4-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add methyl pyruvate (1.1 equivalents).

-

Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Chlorination to form Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

-

Suspend Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (1 equivalent) in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

-

The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Applications in Drug Discovery and Development

The quinoline scaffold is a key pharmacophore in numerous approved drugs, particularly in the areas of infectious diseases and oncology. The specific substituents on Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate provide several handles for further chemical modification, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Caption: Potential applications of the target compound in drug discovery.

The presence of the chlorine atom at the 4-position makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol-containing side chains. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides. These modifications can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Chlorinated quinoline derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements (Anticipated): May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements (Anticipated): Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

In case of accidental exposure, it is crucial to seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is a valuable and versatile building block for the synthesis of novel quinoline-based compounds with potential therapeutic applications. Its synthesis can be achieved through established methodologies, and its structure offers multiple points for chemical modification. The continued exploration of derivatives of this compound is likely to yield new and effective drug candidates for a variety of diseases.

References

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]

-

Saeedi, M., & Ghafouri, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. Available at: [Link]

-

Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. da R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209–2226. Available at: [Link]

-

Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. Available at: [Link]

-

Doebner, O., & Miller, W. v. (1883). Ueber die Darstellung von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 16(2), 2464–2470. Available at: [Link]

-

Chen, Y., et al. (2011). Synthesis and anti-breast cancer activities of substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 21(15), 4533-4536. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]

-

Zare, A., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Iranian Journal of Chemistry and Chemical Engineering, 30(1), 73-81. Available at: [Link]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, a heterocyclic building block with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights into the experimental methodologies required for its characterization, ensuring a self-validating approach to its scientific investigation.

Molecular Identity and Core Properties

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is a substituted quinoline derivative with the chemical formula C₁₃H₁₂ClNO₂ and a molecular weight of 249.69 g/mol .[1] Its unique structure, featuring a chloro-substituent at the 4-position and methyl groups at the 7 and 8-positions of the quinoline ring, alongside a methyl ester at the 2-position, makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activities.

Below is a summary of its fundamental properties:

| Property | Value | Source |

| CAS Number | 1133115-70-4 | [1] |

| Molecular Formula | C₁₃H₁₂ClNO₂ | [1] |

| Molecular Weight | 249.69 g/mol | [1] |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| LogP (calculated) | 3.29164 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

| SMILES | CC1=CC=C2C(=CC(=NC2=C1C)C(=O)OC)Cl | [1] |

Synthesis and Structural Elucidation

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Gould-Jacobs reaction, Friedländer synthesis, or Pfitzinger reaction.[2][3][4] A plausible synthetic route for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate would likely involve the cyclization of a substituted aniline with a suitable β-ketoester, followed by chlorination.

The structural integrity of the synthesized compound must be rigorously confirmed through a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, the following spectral features are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling constants providing information about the substitution pattern. The two methyl groups at the 7 and 8-positions would likely appear as singlets in the aromatic region, while the methyl ester protons would present as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon of the ester group is expected to resonate at a characteristic downfield chemical shift (typically in the range of 160-180 ppm).[5] The carbons of the quinoline ring and the methyl groups will have distinct signals that can be assigned with the aid of 2D NMR techniques like HSQC and HMBC.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton.[6] The presence of a chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is expected to exhibit characteristic absorption bands for:

-

C=O stretching of the ester group (typically around 1700-1750 cm⁻¹)

-

C-O stretching of the ester group (around 1100-1300 cm⁻¹)

-

C=C and C=N stretching of the aromatic quinoline ring (in the 1400-1600 cm⁻¹ region)[6]

-

C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹)

-

C-Cl stretching (typically in the fingerprint region below 800 cm⁻¹)

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the synthesized compound. A reverse-phase HPLC method would be suitable, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[7] The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Experimental Protocols

The following are generalized, yet detailed, protocols for the characterization of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, based on standard laboratory practices for similar compounds.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Protocol for Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern for the chlorine atom.

Protocol for HPLC Purity Determination

-

Mobile Phase Preparation: Prepare the mobile phase components (e.g., HPLC-grade acetonitrile and water) and filter them through a 0.45 µm membrane filter. Degas the mobile phase before use.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to a suitable concentration for UV detection (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile in water (e.g., starting with 30% acetonitrile and increasing to 90% over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Potential Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[8][9] The specific substitution pattern of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate makes it an attractive starting material for the synthesis of novel compounds for drug discovery programs. The chloro-substituent at the 4-position is particularly reactive towards nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships.

Safety and Handling

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Visualizations

Caption: Chemical structure of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate.

Caption: Experimental workflow for the synthesis and characterization of the title compound.

References

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. Retrieved from [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

MDPI. Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

-

RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

-

PMC - NIH. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. iipseries.org [iipseries.org]

- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide provides a comprehensive technical overview of the molecular structure of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, a derivative with significant potential for further exploration in drug discovery and development.

Molecular Identity and Physicochemical Properties

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is a distinct heterocyclic compound with the following identifiers:

| Property | Value | Source |

| CAS Number | 1133115-70-4 | [1] |

| Molecular Formula | C₁₃H₁₂ClNO₂ | [1] |

| Molecular Weight | 249.69 g/mol | [1] |

| Canonical SMILES | CC1=CC=C2C(=CC(=NC2=C1C)C(=O)OC)Cl | [1] |

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| LogP | 3.29 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

The LogP value suggests good lipophilicity, which is often correlated with cell membrane permeability, a crucial factor for drug efficacy. The TPSA is within a range typically associated with good oral bioavailability.

Structural Elucidation: A Spectroscopic Approach

The definitive structure of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is established through a combination of spectroscopic techniques. While specific experimental data for this exact compound is not publicly available, the expected spectral characteristics can be inferred from closely related analogs.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, two singlets for the methyl groups at positions 7 and 8, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon skeleton. Key signals would include those for the carbonyl carbon of the ester, the carbons of the quinoline ring system, and the methyl group carbons. The chemical shifts of the carbons attached to the chlorine and nitrogen atoms would be particularly informative.[3]

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio), providing unambiguous confirmation of its presence.[2]

Synthesis and Reactivity

The synthesis of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate can be logically approached through a multi-step sequence, leveraging established quinoline chemistry. A plausible synthetic pathway would involve the initial construction of the corresponding 4-hydroxyquinoline precursor, followed by a chlorination step.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target molecule via chlorination of the 4-hydroxy precursor.

Experimental Protocol: Chlorination of 4-Hydroxyquinoline Precursor

This protocol is based on well-established methods for the conversion of 4-hydroxyquinolines to their 4-chloro counterparts.[2][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate in an excess of phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heating: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

Extraction and Purification: The resulting aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity:

The chlorine atom at the 4-position of the quinoline ring is known to be highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity provides a versatile handle for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, allowing for the generation of diverse chemical libraries for biological screening.

Potential Applications in Drug Development

The quinoline core is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities.

Caption: Diverse biological activities associated with the quinoline scaffold.

While specific biological data for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is not extensively documented in the public domain, its structural features suggest several avenues for investigation:

-

Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases. The presence of the reactive 4-chloro group allows for the synthesis of analogs that could be screened against a panel of cancer cell lines.

-

Antimalarial Compounds: The 4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine. The 4-chloro position of the target molecule serves as a key site for the introduction of various amine side chains to generate novel antimalarial candidates.

-

Enzyme Inhibitors: The quinoline ring system can be designed to fit into the active sites of various enzymes. The substituents on the ring, including the methyl groups and the carboxylate, can be modified to optimize binding affinity and selectivity.

Conclusion

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is a synthetically accessible and versatile building block with significant potential in the field of drug discovery. Its well-defined molecular structure, combined with the reactive 4-chloro substituent, provides a valuable platform for the development of novel therapeutic agents targeting a range of diseases. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its pharmacological potential.

References

-

Sobhani, S., Zarifi, F., & Skibsted, J. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of (c) Methyl 6-acetyl-4-chloro-7-hydroxy-8-propylquinoline-2-carboxylate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl 4-hydroxy-7, 8-dimethylquinoline-2-carboxylate, min 98%, 25 grams. Retrieved from [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18699–18724. [Link]

- Bindra, J., & Singh, A. (2010). Quinoline: A versatile heterocyclic. International Journal of PharmTech Research, 2(4), 2297-2303.

-

RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

-

Kaur, M., & Singh, M. (2017). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Serbian Chemical Society, 82(1), 1-13. [Link]

Sources

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is a specific derivative that, due to its unique substitution pattern, serves as a versatile intermediate for the synthesis of novel bioactive molecules. The presence of a reactive 4-chloro group, a synthetically tractable methyl ester at the 2-position, and the dimethyl substitution on the benzene ring allows for targeted modifications to explore structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this important chemical entity.

Physicochemical and Spectral Data

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1133115-70-4 | [2] |

| Molecular Formula | C₁₃H₁₂ClNO₂ | [2] |

| Molecular Weight | 249.69 g/mol | [2] |

| IUPAC Name | Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | [2] |

| Predicted Boiling Point | 346.8±37.0 °C | [2] |

| Predicted Density | 1.172±0.06 g/cm³ | [2] |

Expected Spectral Data:

-

¹H NMR: Aromatic protons are expected in the δ 7.0-8.5 ppm range. The two methyl groups on the benzene ring would likely appear as singlets between δ 2.2-2.8 ppm. The methyl ester protons would be a singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: The carbonyl carbon of the ester group is expected in the range of 165-175 ppm. Aromatic carbons would appear between δ 110-150 ppm. The methyl group carbons would be found in the upfield region of the spectrum.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 249.06, with a characteristic M+2 peak at m/z 251.06 due to the presence of the chlorine-37 isotope.

Synthesis of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

The synthesis of the target molecule is a multi-step process that relies on established methodologies for quinoline ring formation and subsequent functionalization. A plausible and efficient synthetic route involves the Gould-Jacobs reaction to construct the core quinoline scaffold, followed by chlorination.[3][4]

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate (Intermediate C)

This initial step is a condensation reaction, a key part of the Gould-Jacobs synthesis.[3][5]

-

In a round-bottom flask, combine 2,3-dimethylaniline (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Thermal Cyclization to form Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (Intermediate D)

The thermal cyclization of the intermediate from Step 1 is a crucial ring-forming reaction. The choice of a high-boiling solvent is critical for achieving good yields.[6]

-

Add the crude Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate to a high-boiling point solvent such as Dowtherm A or mineral oil.

-

Heat the mixture to approximately 250 °C. The high temperature is necessary to overcome the activation energy for the electrocyclic ring closure.[7]

-

Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.

-

Cool the reaction mixture and triturate with a suitable solvent like hexane to precipitate the product.

-

Filter the solid and wash with cold solvent to obtain crude 7,8-dimethylquinolin-4-ol.[2]

-

To obtain the methyl ester, the corresponding carboxylic acid (if formed via saponification during workup) can be esterified using standard methods such as Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid).

Step 3: Chlorination to Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate (Final Product E)

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation in quinoline chemistry, often achieved with phosphorus oxychloride (POCl₃).[8][9]

-

In a fume hood, carefully add Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step should be performed with extreme caution as the quenching of POCl₃ is highly exothermic.

-

Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide until the pH is approximately 8-9.

-

The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Chemical Reactivity and Derivatization

The chemical reactivity of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is dominated by the 4-chloro substituent, which is highly susceptible to nucleophilic aromatic substitution (SₙAr).[8][10] This reactivity allows for the introduction of a wide array of functional groups, making it a valuable platform for generating diverse chemical libraries.

Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position

The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position for nucleophilic attack. Common nucleophiles that can displace the chloride ion include amines, thiols, and alkoxides.[8][11]

Caption: Common SₙAr reactions at the C4-position.

General Protocol for SₙAr with Amines:

-

Dissolve Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or DMF.

-

Add the desired primary or secondary amine (1.1-2.0 equivalents).

-

Optionally, a base like potassium carbonate or triethylamine can be added to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature. If a precipitate forms, filter and wash with a cold solvent. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Potential Applications and Biological Significance

While specific biological data for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is limited in the public domain, the activities of structurally related compounds suggest several promising avenues for research and development.

Anticancer Activity

Quinoline derivatives are well-represented among anticancer agents. The quinoline scaffold can intercalate with DNA, inhibit topoisomerases, or modulate the activity of protein kinases involved in cancer cell signaling. Esters and amides of quinoline-2-carboxylic acid have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[12][13] Specifically, some derivatives have demonstrated cytotoxic effects on prostate cancer cells.[13] The 7,8-disubstituted pattern may also influence activity, as seen in some antibacterial quinolones.[14]

Antimicrobial and Antifungal Activity

The quinoline core is found in numerous antimicrobial and antifungal agents.[15] Derivatives of quinoline-2-carboxylic acid have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to amoxicillin.[15] The 4-chloro position offers a convenient point for derivatization to generate novel compounds with potential antimicrobial properties.

Anti-inflammatory and Analgesic Activity

Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic properties.[12] While the target molecule is a 2-carboxylate, the broader quinoline class has shown potential in this therapeutic area, and derivatives of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate could be explored for similar activities.[16]

Conclusion

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through established methods like the Gould-Jacobs reaction followed by chlorination. The high reactivity of the 4-chloro group towards nucleophilic substitution provides a straightforward handle for the synthesis of diverse libraries of novel quinoline derivatives. Based on the known biological activities of related quinoline-2-carboxylates and other substituted quinolines, this compound holds significant potential for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the biological properties of its derivatives is warranted.

References

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). Pharmaceutical Chemistry Journal, 51(5).

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.

-

Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. (n.d.). Archiv der Pharmazie.

-

SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals.

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate.

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate.

-

Gould–Jacobs reaction. (n.d.). Wikipedia.

-

Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). PubMed.

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A.

-

Gould-Jacobs Reaction. (n.d.). Merck Index.

-

Conrad-Limpach Synthesis. (n.d.). SynArchive.

-

Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde. (n.d.). BenchChem.

-

Conrad–Limpach synthesis. (n.d.). Wikipedia.

-

THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (n.d.). PJSIR.

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.

-

Process for the preparation of chlorinated quinolines. (1971). Google Patents.

-

Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.

-

Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. (n.d.). ResearchGate.

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry.

-

Different biological activities of quinoline. (2024). Preprints.org.

-

Process for the preparation of 4-hydroxy quinolines. (1984). Google Patents.

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry.

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH.

-

Conrad-Limpach Quinoline Synthesis. A. General Description of The Reaction. (n.d.). Scribd.

-

The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. (n.d.). Capot Chemical.

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.

-

Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (n.d.). Journal of Medicinal Chemistry.

-

Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.

-

General scheme of the Gould–Jacobs quinoline synthesis. (n.d.). ResearchGate.

-

The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). Massey University.

-

7,8-Dimethylquinolin-4-ol. (n.d.). MySkinRecipes.

-

[Synthesis of 7,8-dimethyl-1,4-benzodiazepines]. (1971). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7,8-Dimethylquinolin-4-ol [myskinrecipes.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. ablelab.eu [ablelab.eu]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ajchem-a.com [ajchem-a.com]

- 16. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. Its discovery, dating back to the 19th century, unlocked a vast chemical space that continues to yield compounds of immense therapeutic and industrial value. This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of quinoline derivatives. We will navigate the historical context of its initial isolation and delve into the core synthetic methodologies that have defined its chemical accessibility. From the classical, name-reaction-driven approaches like the Skraup and Friedländer syntheses to modern, greener alternatives, this guide will elucidate the mechanistic underpinnings and practical considerations of each strategy. The aim is to equip researchers and drug development professionals with a robust understanding of quinoline chemistry, enabling informed decisions in the design and execution of synthetic campaigns targeting novel quinoline-based agents.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar, naming it "leukol".[1] Shortly after, in 1842, French chemist Charles Gerhardt obtained a compound he named "Chinoilin" or "Chinolein" through the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide.[1] It was later recognized by August Hoffmann that these two substances were, in fact, identical.[1] This early work not only established a fundamental heterocyclic system but also presaged the profound connection between the quinoline scaffold and biological activity, a theme that would dominate its future development. The name "quinoline" itself is derived from quinine, highlighting this intrinsic link. The discovery of quinine, extracted from the bark of the Cinchona tree, as the first effective treatment for malaria in the 17th century, marks a pivotal moment in the history of medicine and firmly established the therapeutic potential of quinoline-containing natural products.[2]

The Quinoline Core: A Blueprint for Pharmacological Diversity

The quinoline nucleus is a versatile pharmacophore, a key structural component in a vast array of bioactive molecules.[3][4] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and hydrogen-bonding properties, enabling it to interact with a wide range of biological targets. This has led to the development of quinoline-based drugs with a remarkable spectrum of pharmacological activities, including:

-

Antimalarial: The historical success of quinine and the development of synthetic analogs like chloroquine and mefloquine underscore the scaffold's importance in combating malaria.[2][4][5]

-

Anticancer: Numerous quinoline derivatives have been investigated as anticancer agents, with some functioning as topoisomerase inhibitors or kinase inhibitors, disrupting DNA replication and cell signaling pathways in tumors.[3][6][7]

-

Antibacterial: The quinolone class of antibiotics, characterized by a 4-oxo-1,4-dihydroquinoline core, represents a major family of synthetic antibacterial agents.[8]

-

Antiviral, Anti-inflammatory, and Anticonvulsant: The pharmacological reach of quinoline derivatives extends to a wide array of other therapeutic areas, demonstrating the scaffold's adaptability.[3][5][9][10]

The U.S. Food and Drug Administration (FDA) has approved numerous quinoline-based new molecular entities (NMEs) in the 21st century, including drugs for cancer, infectious diseases, and genetic disorders, further cementing the enduring relevance of this scaffold in modern drug discovery.[4][11]

Foundational Architectures: Classical Syntheses of the Quinoline Ring

The ability to synthetically access the quinoline core and its derivatives has been a central focus of organic chemistry for over a century. Several classical "name reactions" have become indispensable tools for constructing this bicyclic system. The choice of a particular method is dictated by the desired substitution pattern on both the benzene and pyridine rings.

The Skraup Synthesis: A Robust, Albeit Harsh, Approach

Developed by Zdenko Hans Skraup in 1880, this is one of the oldest and most direct methods for synthesizing quinoline itself.[12] The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[13][14]

Causality of Experimental Choices:

-

Glycerol: Serves as the source for the three-carbon unit required to form the pyridine ring. Dehydration of glycerol by sulfuric acid in situ generates acrolein (propenal), the key electrophile.[12][13][14]

-

Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization step.

-

Nitrobenzene: Functions as an oxidizing agent to aromatize the initially formed dihydroquinoline intermediate.[14] It is often used in excess and can also serve as a solvent.[9]

-

Moderators: The reaction is notoriously exothermic and can be violent.[14] Additives like ferrous sulfate or boric acid are often used to control the reaction rate.[14][15]

Mechanism:

The Skraup synthesis proceeds through a multi-step mechanism:

-

Acrolein Formation: Dehydration of glycerol by concentrated sulfuric acid.

-

Michael Addition: The aniline undergoes a conjugate addition to the acrolein.[13][14]

-

Cyclization: Acid-catalyzed intramolecular electrophilic substitution onto the aniline ring forms a 1,2-dihydroquinoline intermediate.[12][14]

-

Oxidation: The dihydroquinoline is oxidized by nitrobenzene to yield the aromatic quinoline product.[14]

Experimental Protocol: Synthesis of Quinoline

-

In a fume hood, cautiously add 30 mL of concentrated sulfuric acid to a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

To the stirred acid, add 12 g of anhydrous ferrous sulfate.

-

Slowly and carefully add 10 mL of aniline, followed by 30 g of glycerol.

-

Finally, add 15 mL of nitrobenzene.

-

Heat the mixture gently in a heating mantle. Once the reaction begins (indicated by a rapid increase in temperature), remove the heat source and allow the reaction to proceed under its own exotherm.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.

-

Allow the mixture to cool to room temperature and then pour it into 500 mL of water.

-

Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution, ensuring the mixture is well-stirred and cooled in an ice bath.

-

Perform a steam distillation to isolate the crude quinoline and unreacted nitrobenzene.

-

Separate the organic layer from the distillate and wash it with dilute hydrochloric acid.

-

The aqueous acid layer, containing the quinoline hydrochloride salt, is then treated with a concentrated sodium hydroxide solution to liberate the free quinoline.

-

Extract the quinoline with a suitable organic solvent (e.g., dichloromethane), dry the organic extracts over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the quinoline by distillation.

Diagram of the Skraup Synthesis Workflow:

Caption: Workflow for the Skraup Synthesis of Quinoline.

The Doebner-von Miller Reaction: A Versatile Modification

This reaction, also known as the Skraup-Doebner von Miller synthesis, is a variation of the Skraup synthesis that allows for the preparation of substituted quinolines.[12][16] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid.[12][15]

Causality of Experimental Choices:

-

α,β-Unsaturated Carbonyl Compound: This reactant provides the three-carbon backbone for the pyridine ring and dictates the substitution pattern of the final product. For example, using crotonaldehyde (but-2-enal) with aniline yields 2-methylquinoline (quinaldine).

-

Acid Catalyst: Promotes the initial conjugate addition and the subsequent cyclization.

Mechanism:

The mechanism is believed to involve a fragmentation-recombination pathway.[15] The aniline first reacts with the α,β-unsaturated carbonyl compound in a conjugate addition. This adduct can then fragment to an imine and the enol/enolate of the carbonyl compound, which then recombine in a different manner before cyclization and oxidation.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

-

In a round-bottom flask fitted with a reflux condenser, place 20 mL of concentrated hydrochloric acid.

-

Add 10 g of aniline to the acid.

-

Slowly add 15 g of crotonaldehyde to the mixture with stirring.

-

Heat the reaction mixture to reflux for 7 hours.

-

After cooling, make the solution strongly alkaline with a concentrated sodium hydroxide solution.

-

Isolate the crude product by steam distillation.

-

Separate the organic layer, dry it over anhydrous potassium carbonate, and purify by distillation.

Diagram of the Doebner-von Miller Reaction Mechanism:

Caption: Simplified Mechanism of the Doebner-von Miller Reaction.

The Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound, such as acetylacetone.[9][12][13]

Mechanism:

-

Enamine Formation: The aniline reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate.[9][12]

-

Cyclization: Under acidic conditions, the remaining carbonyl group is protonated, and the enamine undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form the quinoline.[12]

Diagram of the Combes Synthesis Mechanism:

Caption: Mechanistic Pathway of the Combes Quinoline Synthesis.

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis is a highly convergent method that involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group (e.g., an aldehyde, ketone, or ester with an α-methylene group).[13][17][18]

Causality of Experimental Choices:

-

o-Aminoaryl Carbonyl: This reactant provides the benzene ring and the nitrogen atom of the quinoline.

-

Active Methylene Compound: This reactant provides the remaining atoms of the pyridine ring. The nature of this component determines the substitution pattern at the 2- and 3-positions of the quinoline.

Mechanism:

The reaction proceeds via an initial aldol-type condensation between the active methylene compound and the carbonyl group of the o-aminoaryl carbonyl compound, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2-Phenylquinoline

-

In a flask, dissolve 1.21 g of o-aminobenzaldehyde and 1.20 g of acetophenone in 20 mL of ethanol.

-

Add a catalytic amount of a base, such as a few drops of a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture and add water to precipitate the product.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure 2-phenylquinoline.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines (4-Quinolones)

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolones and are important precursors to many antibacterial agents.[19] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[12][19]

Mechanism:

-

Michael-type Addition/Elimination: The aniline adds to the double bond of the EMME, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[19][20]

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization (an electrocyclization) to form the quinoline ring system.[19][20]

-

Hydrolysis and Decarboxylation (optional): The ester group at the 3-position can be hydrolyzed and decarboxylated to yield the unsubstituted 4-quinolone.

Diagram of the Gould-Jacobs Reaction Workflow:

Caption: Key Stages of the Gould-Jacobs Reaction.

Modern and Sustainable Approaches to Quinoline Synthesis

While the classical methods are powerful, they often suffer from drawbacks such as harsh reaction conditions, low efficiency, and the use of toxic reagents.[18] In recent years, significant efforts have been directed towards developing more sustainable and efficient "green" methodologies for quinoline synthesis.[17][21]

Key Green Chemistry Strategies:

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[18][22] This has been successfully applied to modify classical reactions like the Skraup and Gould-Jacobs syntheses.[18][23]

-

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify product isolation.[17]

-

Use of Greener Solvents and Catalysts: Replacing hazardous solvents and strong acids with more environmentally benign alternatives, such as water, ionic liquids, or solid acid catalysts, is a key focus.[18][24]

-

Nanocatalysis: The use of nanocatalysts offers advantages such as high catalytic activity, selectivity, and the potential for easy recovery and reuse, making them attractive for sustainable quinoline synthesis.[25]

Table 1: Comparison of Classical vs. Green Synthesis Approaches

| Feature | Classical Methods (e.g., Skraup) | Modern Green Methods |

| Reaction Conditions | High temperatures, strong acids | Milder conditions, microwave irradiation |

| Reaction Time | Often several hours | Can be reduced to minutes |

| Solvents | Often hazardous (e.g., nitrobenzene) | Greener solvents (water, ethanol) or solvent-free |

| Catalysts | Stoichiometric, corrosive acids | Reusable solid acids, nanocatalysts |

| Yields | Variable, can be low | Often high to excellent |

| Waste Generation | Significant | Minimized |

Conclusion and Future Outlook

The journey of the quinoline scaffold, from its discovery in coal tar to its central role in modern medicine, is a testament to its remarkable chemical and biological properties. The classical synthetic methods, while foundational, are continuously being refined and reimagined through the lens of green chemistry. The ongoing development of novel, efficient, and sustainable synthetic routes will undoubtedly expand the accessible chemical space of quinoline derivatives. This, in turn, will continue to fuel the discovery of new therapeutic agents and advanced materials, ensuring that the quinoline ring system remains a "privileged scaffold" for generations of scientists to come. The future of quinoline synthesis lies in the integration of innovative catalytic systems, flow chemistry, and computational design to create a more sustainable and efficient pipeline for the production of these vital compounds.

References

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

-

(n.d.). synthesis of quinoline derivatives and its applications. Slideshare. Retrieved from [Link]

-

Bajaniya, A., & Chauhan, A. J. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

-

Patel, D. J., & Patel, K. D. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

-

(n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

(n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

-

(n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Quinoline. Wikipedia. Retrieved from [Link]

-

Singh, U. P., & Singh, R. K. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. SynOpen. [Link]

-

(n.d.). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

-

(n.d.). What is the complete procedure for Doebner-von miller reaction?. ResearchGate. Retrieved from [Link]

-

Sreeja, S., Elizebeth, N. A., & Cherian, T. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

(n.d.). Recent advances in the synthesis of quinolines: a review. RSC Publishing. Retrieved from [Link]

-

(n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

-

Kaur, T., & Dhiman, D. D. B. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

-

(n.d.). FDA-approved quinoline/quinolone-based drugs. ResearchGate. Retrieved from [Link]

-

(n.d.). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]

-

Kumar, A., & Singh, R. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Parmar, M. C., et al. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. Retrieved from [Link]

-

Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. ResearchGate. Retrieved from [Link]

-

(n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

-

(n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Retrieved from [Link]

-

(n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved from [Link]

-

(n.d.). A brief history of quinoline as antimalarial agents. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

(n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]

-

(n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

-

Bisacchi, G. S., & O'Brien, P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. [Link]

-

(n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. Retrieved from [Link]

-

(n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

(n.d.). An Overview: The biologically important quninoline derivatives. Retrieved from [Link]

-

(n.d.). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. Retrieved from [Link]

-

(n.d.). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Retrieved from [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. iipseries.org [iipseries.org]

- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 14. uop.edu.pk [uop.edu.pk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ablelab.eu [ablelab.eu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. asianpubs.org [asianpubs.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically significant agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antimalarial and anticancer to anti-inflammatory and antimicrobial functions.[2][3] The subject of this guide, Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate, is a distinct entity within this class, characterized by its specific substitution pattern: a chloro group at position 4, methyl groups at positions 7 and 8, and a methyl carboxylate at position 2.[4] While the synthesis and chemical properties of this and related molecules are documented, a specific, well-defined mechanism of action for this particular compound remains to be elucidated in publicly available literature.

The Quinoline Core: A Foundation for Hypothesis

The quinoline ring system is a versatile pharmacophore. The chloro-substituent at the 4-position is a key feature, known to be susceptible to nucleophilic aromatic substitution, allowing for the derivatization and synthesis of a library of analogues.[1][5] Many 4-aminoquinoline derivatives, for instance, have shown significant cytotoxic effects on cancer cell lines.[6] Furthermore, quinoline-2-carboxylic acid derivatives have been identified as inhibitors of various enzymes, including α-glucosidase and metallo-β-lactamases.[7][8]

Given the prevalence of anticancer activity among quinoline derivatives, a primary hypothesis is that Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate exhibits cytotoxic or cytostatic effects on cancer cells. The potential mechanisms underpinning this activity are diverse and could include:

-

Inhibition of key signaling pathways: Many quinoline-based anticancer agents target pathways critical for cancer cell proliferation and survival, such as the EGFR, VEGFR, and PI3K/Akt signaling cascades.[1]

-

Enzyme inhibition: The carboxylate moiety suggests potential interactions with the active sites of enzymes, a mechanism observed in other quinoline-2-carboxylate compounds.[7][8]

-

DNA intercalation or damage: The planar aromatic structure of the quinoline ring is a common feature of DNA intercalating agents.

This guide will outline a systematic approach to test these hypotheses, moving from broad phenotypic screening to specific target identification and validation.

Proposed Experimental Workflow for Mechanistic Elucidation

The journey to define a compound's mechanism of action is a multi-stage process. The following workflow is designed to be both comprehensive and efficient, maximizing the information gained at each step.

Caption: A multi-phase workflow for elucidating the mechanism of action.

Phase 1: Phenotypic Screening

Causality: Before seeking a specific molecular target, we must first confirm that the compound has a reproducible and quantifiable biological effect. This phase aims to establish a clear phenotype.

2.1.1. Cell Viability and Proliferation Assays

-

Objective: To determine if Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate affects the viability or proliferation of cancer cells and to establish a dose-response relationship.

-

Protocol:

-

Cell Line Selection: Utilize a panel of human cancer cell lines from different tissues (e.g., breast: MCF7, MDA-MB-231; colon: HCT116; lung: A549) and a non-cancerous cell line (e.g., MRC-5) to assess selectivity.

-

Compound Preparation: Prepare a stock solution of the compound in DMSO and create a series of dilutions.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the compound for 48-72 hours.

-

Assay: Perform a cell viability assay such as MTT or CellTiter-Glo.

-

Data Analysis: Calculate the GI50 (50% growth inhibition) for each cell line.[6]

-

| Parameter | Description |

| GI50 | The concentration of the compound that causes a 50% reduction in cell growth. |

| Selectivity Index | The ratio of the GI50 in a non-cancerous cell line to the GI50 in a cancer cell line. |

2.1.2. Apoptosis and Cell Cycle Analysis

-

Objective: To determine if the observed effect on cell viability is due to the induction of apoptosis or cell cycle arrest.

-

Protocol:

-

Treatment: Treat a sensitive cancer cell line with the compound at its GI50 and 2x GI50 concentrations for 24 and 48 hours.

-

Apoptosis Assay: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.

-

Cell Cycle Analysis: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

-

Phase 2: Target Identification

Causality: Once a phenotype is confirmed, the next logical step is to identify the molecular target(s) through which the compound exerts its effect.

2.2.1. Affinity-Based Chemical Proteomics

-

Objective: To identify the direct binding partners of the compound in an unbiased manner.

-

Protocol:

-

Probe Synthesis: Synthesize an analogue of the compound with a linker and an affinity tag (e.g., biotin).

-

Cell Lysate Preparation: Prepare a lysate from a sensitive cell line.

-

Affinity Pull-down: Incubate the lysate with the biotinylated probe, followed by capture on streptavidin beads.

-

Mass Spectrometry: Elute the bound proteins and identify them using LC-MS/MS.

-

2.2.2. Kinase Profiling

-

Objective: To screen the compound against a large panel of kinases, a common target class for quinoline derivatives.

-

Protocol:

-

Assay: Submit the compound to a commercial kinase profiling service (e.g., DiscoverX, Promega).

-

Data Analysis: Identify kinases that show significant inhibition at a defined concentration of the compound.

-

Phase 3: Target Validation and Pathway Analysis

Causality: Putative targets identified in Phase 2 must be validated to confirm that they are responsible for the observed phenotype.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Toxicological Landscape of Chloro-Dimethylquinoline Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract